Fmoc-9-氨基壬酸

描述

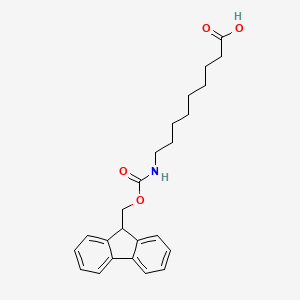

Fmoc-9-aminononanoic acid: is a compound characterized by an alkane chain with terminal 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . This compound is widely used in peptide synthesis and other conjugation applications due to its unique structure and properties.

科学研究应用

Fmoc-9-aminononanoic acid has extensive applications in scientific research due to its unique structure:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

Drug Development: The compound is utilized in the development of PROTACs (proteolysis-targeting chimeras) and other therapeutic agents.

Material Science: Fmoc-modified amino acids and peptides exhibit self-assembly properties, making them useful in the fabrication of functional materials.

Biological Studies: It aids in the study of protein and peptide structure and function.

作用机制

Target of Action

Fmoc-9-aminononanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .

Mode of Action

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

It is believed that its amino group participates in molecular binding to proteins and other molecules . The carboxylic group likely contributes to peptide bond formation and other interactions .

Pharmacokinetics

The compound’s ability to form stable amide bonds suggests it may have good stability in biological systems .

Result of Action

The molecular and cellular effects of Fmoc-9-aminononanoic acid’s action are largely dependent on the specific PROTACs or other conjugates it is used to synthesize .

Action Environment

The action of Fmoc-9-aminononanoic acid can be influenced by environmental factors such as pH. The Fmoc group can be deprotected under basic conditions to obtain the free amine . This suggests that the compound’s action may be influenced by the pH of its environment .

生化分析

Biochemical Properties

Fmoc-9-aminononanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other conjugation applications. The compound interacts with various enzymes, proteins, and biomolecules. For instance, the terminal carboxylic acid group of Fmoc-9-aminononanoic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . Additionally, the Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

Cellular Effects

Fmoc-9-aminononanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds and its role as a PROTAC linker make it valuable in the study of protein degradation and other cellular mechanisms . Its interactions with phospholipid surfaces and the formation of hydrogen bonds with biomolecules can affect cell membrane integrity and function .

Molecular Mechanism

The molecular mechanism of Fmoc-9-aminononanoic acid involves its amino group participating in molecular binding to proteins and other molecules. The carboxyl group contributes to peptide bond formation and other interactions . The Fmoc group, when deprotected, allows the free amine to engage in further conjugation reactions, facilitating the synthesis of complex molecules . This compound’s ability to interact with various biomolecules at the molecular level makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-9-aminononanoic acid can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that low free amine content reduces double insertion and improves stability during long-term storage . Additionally, the compound’s structural characteristics play a crucial role in its ability to interact effectively with proteins and other molecules .

Dosage Effects in Animal Models

The effects of Fmoc-9-aminononanoic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced peptide synthesis and protein degradation. At higher dosages, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Fmoc-9-aminononanoic acid is involved in various metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its incorporation into peptides and other molecules . Its role in metabolic flux and the regulation of metabolite levels is crucial for maintaining cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, Fmoc-9-aminononanoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s terminal carboxylic acid and amine groups facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s effective function in biochemical reactions.

Subcellular Localization

The subcellular localization of Fmoc-9-aminononanoic acid is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific compartments or organelles within the cell is crucial for its activity and function

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-9-aminononanoic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-9-aminononanoic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The compound is typically stored in a dry form at low temperatures to maintain its stability .

化学反应分析

Types of Reactions: Fmoc-9-aminononanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, such as treatment with piperidine in N,N-dimethylformamide (DMF).

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.

Major Products:

Deprotection: The removal of the Fmoc group yields the free amine.

Amide Bond Formation: The reaction with primary amines forms stable amide bonds.

相似化合物的比较

- Fmoc-8-aminocaprylic acid

- Fmoc-10-aminodecanoic acid

- Fmoc-11-aminoundecanoic acid

Comparison: Fmoc-9-aminononanoic acid is unique due to its specific chain length and the presence of both Fmoc-protected amine and carboxylic acid groups. This combination allows for versatile applications in peptide synthesis and conjugation reactions .

生物活性

Fmoc-9-aminononanoic acid (Fmoc-9-ANA) is a derivative of nonanoic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of Fmoc-9-ANA, supported by research findings, case studies, and data tables.

Fmoc-9-aminononanoic acid has the molecular formula and a molecular weight of 401.49 g/mol. The Fmoc group enhances the compound's stability and solubility, making it suitable for various biochemical applications. The structural representation is as follows:

1. Inhibition of Butyrylcholinesterase (BChE)

Recent studies have identified Fmoc-modified amino acids, including Fmoc-9-ANA, as selective inhibitors of BChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Research indicates that the Fmoc group contributes significantly to the inhibition mechanism by enhancing binding affinity to the enzyme's active site.

Case Study:

A study evaluated various Fmoc-amino acid analogs for their inhibitory effects on BChE. The results showed that modifications to the side chains of these amino acids could lead to improved inhibition constants (). For instance, the inclusion of a t-butoxycarbonyl group on the side chain of Fmoc-tryptophan resulted in an eightfold decrease in , indicating enhanced binding efficiency .

2. Antimicrobial Activity

Fmoc-9-ANA has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study involving the synthesis of amphipathic peptidomimetics from Fmoc-triazine amino acids highlighted that certain derivatives exhibited significant antibacterial effects without hemolytic activity.

Data Table: Antimicrobial Activity of Fmoc Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Mechanism of Action |

|---|---|---|---|

| Fmoc-9-ANA | Moderate | Moderate | Membrane disruption |

| Fmoc-Triazine 1 | High | Low | Intracellular targeting |

| Fmoc-Triazine 2 | Low | Moderate | Membrane disruption |

This table summarizes findings from various studies indicating that while Fmoc-9-ANA has moderate activity against both bacterial types, modifications can enhance efficacy .

3. Self-Assembly Properties

The self-assembly behavior of Fmoc-modified amino acids has been explored extensively. Fmoc-9-ANA can form supramolecular structures through hydrophobic interactions and π–π stacking due to its aromatic Fmoc group. These properties make it an attractive candidate for developing hydrogels and nanostructures.

Research Findings:

A study demonstrated that varying solvent conditions could control the self-assembly morphologies of Fmoc-modified amino acids. For example, at specific concentrations, Fmoc derivatives formed fibrous or crystalline structures, which are essential for applications in drug delivery and tissue engineering .

属性

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISAKTUHDLUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200082 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212688-52-3 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。